Cas no 24663-35-2 (Coenzyme Q11)
Coenzyme Q11 structure
Product Name:Coenzyme Q11
Numero CAS:24663-35-2
MF:C64H98O4
MW:931.460540294647
CID:258689
PubChem ID:91864434
Update Time:2025-06-12
Coenzyme Q11 Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Cyclohexadiene-1,4-dione,2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaen-1-yl]-
- UBIQUINONE-11
- 2,3-Dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecenyl]-2,5-cyclohexadiene-1,4-dione
- coenzyme Q11
- oxidized coenzyme Q11
- Ubiquinone Q11
- All-trans-coenzyme Q11
- Ubiquinone 11
- 2,5-Cyclohexadiene-1,4-dione, 2,3-dimethoxy-5-methyl-6-((2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyl-2,6,10,14,18,22,26,30,34,38,42-tetratetracontaundecaenyl)- (9ci)
- CoQ11
- 2, 3-dimethoxy-5-methyl-6-[(2E, 6E, 10E, 14E, 18E, 22E, 26E, 30E, 34E, 38E)-3, 7, 11, 15, 19, 23, 27, 31, 35, 39, 43-undecamethyltetratetraconta-2, 6, 10, 14, 18, 22, 26, 30, 34, 38, 42-undecaenyl]cyclohexa-2, 5-diene-1, 4-dione
- Coenzyme q11(stn)
- 2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl]cyclohexa-2,5-diene-1,4-dione
- UNII-1I921T8Y1V
- 1I921T8Y1V
- 24663-35-2
- Coenzyme Q11
-
- Inchi: 1S/C64H98O4/c1-48(2)26-16-27-49(3)28-17-29-50(4)30-18-31-51(5)32-19-33-52(6)34-20-35-53(7)36-21-37-54(8)38-22-39-55(9)40-23-41-56(10)42-24-43-57(11)44-25-45-58(12)46-47-60-59(13)61(65)63(67-14)64(68-15)62(60)66/h26,28,30,32,34,36,38,40,42,44,46H,16-25,27,29,31,33,35,37,39,41,43,45,47H2,1-15H3/b49-28+,50-30+,51-32+,52-34+,53-36+,54-38+,55-40+,56-42+,57-44+,58-46+
- Chiave InChI: CVJONNIQJBMOKV-BFWKMVRBSA-N
- Sorrisi: O(C)C1=C(C(C(C)=C(C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C)=O)OC
Proprietà calcolate
- Massa esatta: 930.74700
- Massa monoisotopica: 930.74651160g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 68
- Conta legami ruotabili: 34
- Complessità: 2010
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 10
- Conto stereocenter di bond non definito: 0
- XLogP3: 21.3
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Colore/forma: Non determinato
- PSA: 52.60000
- LogP: 19.58040
- Solubilità: Non determinato
Coenzyme Q11 Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | C636510-1mg |
Coenzyme Q11 |
24663-35-2 | 1mg |
$167.00 | 2023-05-18 | ||
| TRC | C636510-5mg |
Coenzyme Q11 |
24663-35-2 | 5mg |
$684.00 | 2023-05-18 | ||
| TRC | C636510-10mg |
Coenzyme Q11 |
24663-35-2 | 10mg |
$1315.00 | 2023-05-18 | ||
| TRC | C636510-100mg |
Coenzyme Q11 |
24663-35-2 | 100mg |
$ 17000.00 | 2023-09-08 |
Coenzyme Q11 Letteratura correlata
-
1. 869. The biosynthesis of phenols. Part IX. Asperugin, a metabolic product of Aspergillus rugulosusJ. A. Ballantine,C. H. Hassall,G. Jones J. Chem. Soc. 1965 4672
24663-35-2 (Coenzyme Q11) Prodotti correlati
- 303-98-0(coenzyme Q10)
- 58186-27-9(Idebenone)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti